2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Hydrolysis Study : This compound undergoes hydrolysis under specific conditions, as evidenced by a study exploring the hydrolysis of its nitrile moiety. The study demonstrated the formation of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide and its carboxylic acid form under certain conditions, providing insights into its chemical behavior (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).
Biological Activities
- Cytotoxic Activity : Research on related quinoline derivatives indicates potential cytotoxic activity against cancer cell lines. For example, 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share a similar structural framework, showed promising activity against colon tumors in mice (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Pharmacological Research
- CB2 Cannabinoid Receptors Agonists : A study on 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which are structurally similar, revealed their potential as CB2 cannabinoid receptor agonists. This suggests potential pharmacological applications for compounds in this class (Stern et al., 2006).
Antimicrobial Activity
- Potential Antimicrobial Agents : Research into quinoline-carboxamides has shown that these compounds can exhibit significant antibacterial activities. This highlights the potential for this compound and related compounds in antimicrobial applications (Moussaoui et al., 2019).
Future Directions
The future directions for this compound could involve further exploration of its therapeutic potential. The 4-quinolone scaffold, of which this compound is a derivative, is found in more than 60 FDA approved drugs . Therefore, there is potential for this compound to be further developed and used in the treatment of various conditions.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit viral replication in the case of antiviral activity . The compound’s interaction with its targets leads to changes in the biological activities of the targets, resulting in the observed therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can lead to various biological responses, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function
Cellular Effects
At the cellular level, this compound has been shown to have significant effects. It has been found to inhibit AChE, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to inhibit AChE suggests that it may bind to this enzyme and prevent it from breaking down acetylcholine, a neurotransmitter . This could lead to an increase in acetylcholine levels, potentially affecting various cellular processes.
Properties
IUPAC Name |
2-amino-N-benzyl-1-methyl-4-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-14-10-6-5-9-13(14)16(22)15(17(21)19)18(23)20-11-12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORJYKELDJGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1N)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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